1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol
Overview
Description
1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound characterized by the presence of a bromophenoxy group, a morpholine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 2-bromophenol with epichlorohydrin to form 1-(2-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-one.
Reduction: Formation of 1-(2-phenoxy)-3-morpholin-4-ylpropan-2-ol.
Substitution: Formation of 1-(2-substituted phenoxy)-3-morpholin-4-ylpropan-2-ol derivatives.
Scientific Research Applications
1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with proteins, while the morpholine ring can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Bromophenol: Shares the bromophenoxy group but lacks the morpholine and propanol components.
3-Morpholin-4-ylpropan-2-ol: Contains the morpholine and propanol components but lacks the bromophenoxy group.
1-(2-Chlorophenoxy)-3-morpholin-4-ylpropan-2-ol: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the combination of its bromophenoxy group, morpholine ring, and propanol backbone. This unique structure allows it to engage in specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-12-3-1-2-4-13(12)18-10-11(16)9-15-5-7-17-8-6-15/h1-4,11,16H,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYJGXAMWIYNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387803 | |
Record name | 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-62-0 | |
Record name | 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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